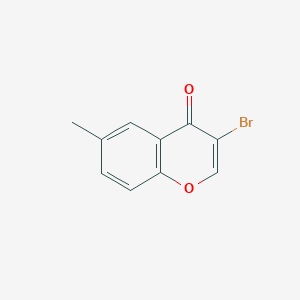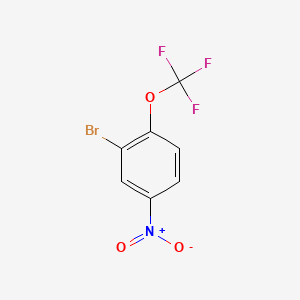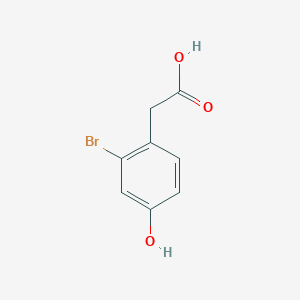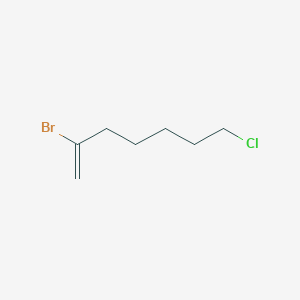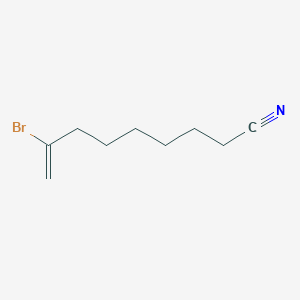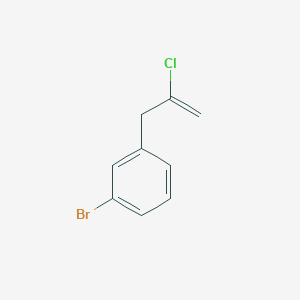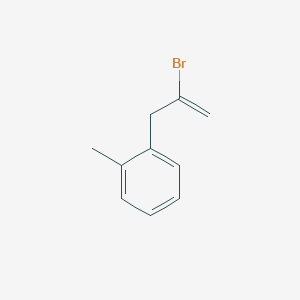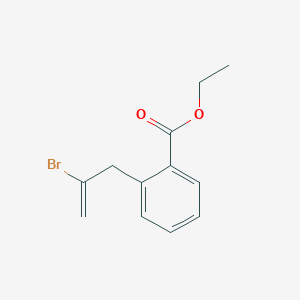
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a compound that belongs to the class of 1,2,4-triazol-3-ones . 1,2,4-Triazol-3-one (TO) is an important nitrogen-rich heterocycle in synthesis chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazol-3-one-based compounds involves various strategies . A set of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds was investigated using a combined approach that relied on in silico studies, chemical synthesis, biophysical and biological evaluation .Molecular Structure Analysis
The molecular structure of 1,2,4-triazol-3-one derivatives can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazol-3-one derivatives are complex and depend on various factors . For instance, the position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” include a molecular weight of 217.27 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 4 .Scientific Research Applications
Antimicrobial Agent
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: has been identified as a potent antimicrobial agent. The 1,2,4-triazole core is known for its significant antibacterial activity, which is crucial in the development of new antibiotics to combat drug-resistant bacteria . This compound can be harnessed to develop novel antibacterial drugs that could address the escalating problem of microbial resistance.
Anticancer Activity
The structural diversity of 1,2,4-triazole derivatives, including 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , allows for their use in anticancer research. These compounds exhibit potential anticancer activities, making them valuable in the synthesis of new cancer treatment drugs .
Antifungal Applications
Due to the presence of the 1,2,4-triazole ring, this compound can be utilized in the synthesis of antifungal agents. Triazole derivatives are common in clinically used antifungal drugs such as Fluconazole and Itraconazole, indicating the potential of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in this field .
Anticonvulsant Properties
Research has shown that 1,2,4-triazole derivatives can be effective in the treatment of convulsions. The synthesis of new derivatives, including 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , could lead to the development of new anticonvulsant medications .
Pharmaceutical Drug Design
The unique structure of 1,2,4-triazole-containing scaffolds is extensively used in pharmaceutical drug design4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be a key pharmacophore in the development of new drugs due to its ability to form hydrogen bonds and dipole interactions with biological receptors .
Agrochemical Research
In agrochemistry, the 1,2,4-triazole derivatives are used to create compounds that can act as growth regulators or fungicides. The structural properties of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one make it a candidate for the development of new agrochemicals .
Future Directions
properties
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELBTNRMQGZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

